molecular formula C17H16N2O3S B11213334 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid CAS No. 312921-79-2

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid

Cat. No.: B11213334
CAS No.: 312921-79-2
M. Wt: 328.4 g/mol
InChI Key: DWCUYLNBWSGMCD-UHFFFAOYSA-N
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Description

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid involves multiple steps. One common synthetic route includes the condensation of 3,4-dihydro-2H-quinolin-1-amine with 2-oxoethyl sulfanyl pyridine-3-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as tetrahydrofuran. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of advanced catalytic systems and continuous flow reactors .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases, which are essential for DNA replication and repair .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as:

The uniqueness of 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid lies in its specific structural features, which confer distinct biological activities and synthetic versatility.

Properties

CAS No.

312921-79-2

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid

InChI

InChI=1S/C17H16N2O3S/c20-15(11-23-16-13(17(21)22)7-3-9-18-16)19-10-4-6-12-5-1-2-8-14(12)19/h1-3,5,7-9H,4,6,10-11H2,(H,21,22)

InChI Key

DWCUYLNBWSGMCD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=C(C=CC=N3)C(=O)O

solubility

47 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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